molecular formula C27H36N6O3 B12778396 LV6IR0Rpu5 CAS No. 2376264-69-4

LV6IR0Rpu5

Cat. No.: B12778396
CAS No.: 2376264-69-4
M. Wt: 492.6 g/mol
InChI Key: CWOFQJBATWQSHL-XMMPIXPASA-N
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Description

®-4-((2-Methoxyethyl)(4-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)butyl)amino)-2-(quinazolin-4-ylamino)butanoic acid is a complex organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-((2-Methoxyethyl)(4-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)butyl)amino)-2-(quinazolin-4-ylamino)butanoic acid typically involves multiple steps, including the formation of the quinazoline core, the introduction of the naphthyridine moiety, and the final coupling with the butanoic acid derivative. Common reagents used in these reactions include various amines, aldehydes, and acids, along with catalysts such as palladium or copper complexes.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods would optimize reaction conditions to maximize yield and purity while minimizing waste and cost. Techniques such as crystallization, distillation, and chromatography would be employed for purification.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The methoxyethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The quinazoline ring can be reduced under specific conditions to form dihydroquinazoline derivatives.

    Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methoxyethyl group could yield methoxyacetic acid, while reduction of the quinazoline ring could produce dihydroquinazoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of quinazoline derivatives in various chemical reactions.

Biology

In biology, this compound may be investigated for its potential as a therapeutic agent. Quinazoline derivatives are known for their activity against various biological targets, including enzymes and receptors.

Medicine

In medicine, this compound could be explored for its potential use in treating diseases such as cancer, due to its ability to inhibit specific molecular pathways involved in cell proliferation.

Industry

In industry, this compound might be used as an intermediate in the synthesis of more complex molecules or as a starting material for the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-4-((2-Methoxyethyl)(4-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)butyl)amino)-2-(quinazolin-4-ylamino)butanoic acid likely involves the inhibition of specific enzymes or receptors. The quinazoline moiety is known to interact with various biological targets, leading to the modulation of signaling pathways involved in cell growth and survival.

Comparison with Similar Compounds

Similar Compounds

    Gefitinib: A quinazoline derivative used as an anticancer agent.

    Erlotinib: Another quinazoline-based drug used in cancer therapy.

    Lapatinib: A dual tyrosine kinase inhibitor with a quinazoline core.

Uniqueness

What sets ®-4-((2-Methoxyethyl)(4-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)butyl)amino)-2-(quinazolin-4-ylamino)butanoic acid apart is its unique combination of structural features, including the naphthyridine and quinazoline moieties, which may confer distinct biological activities and therapeutic potential.

Properties

CAS No.

2376264-69-4

Molecular Formula

C27H36N6O3

Molecular Weight

492.6 g/mol

IUPAC Name

(2R)-4-[2-methoxyethyl-[4-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)butyl]amino]-2-(quinazolin-4-ylamino)butanoic acid

InChI

InChI=1S/C27H36N6O3/c1-36-18-17-33(15-5-4-8-21-12-11-20-7-6-14-28-25(20)31-21)16-13-24(27(34)35)32-26-22-9-2-3-10-23(22)29-19-30-26/h2-3,9-12,19,24H,4-8,13-18H2,1H3,(H,28,31)(H,34,35)(H,29,30,32)/t24-/m1/s1

InChI Key

CWOFQJBATWQSHL-XMMPIXPASA-N

Isomeric SMILES

COCCN(CCCCC1=NC2=C(CCCN2)C=C1)CC[C@H](C(=O)O)NC3=NC=NC4=CC=CC=C43

Canonical SMILES

COCCN(CCCCC1=NC2=C(CCCN2)C=C1)CCC(C(=O)O)NC3=NC=NC4=CC=CC=C43

Origin of Product

United States

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